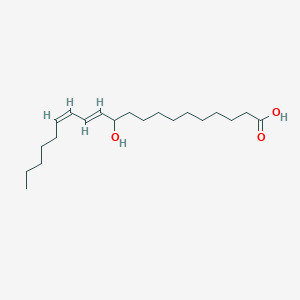
(±)11-HEDE
描述
(±)11-HEDE is a unique fatty acid derivative characterized by its specific double bond configuration and hydroxyl group. This compound is part of the broader class of eicosanoids, which are signaling molecules derived from twenty-carbon fatty acids. Eicosanoids play crucial roles in various physiological processes, including inflammation, immunity, and cellular signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)11-HEDE typically involves multi-step organic reactions. One common approach is the hydroxylation of a precursor eicosadienoic acid. This can be achieved using specific catalysts and reagents under controlled conditions to ensure the correct stereochemistry of the double bonds and the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound. This method is advantageous due to its scalability and the ability to produce high-purity products.
化学反应分析
Types of Reactions
(±)11-HEDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve reagents like thionyl chloride or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 11-ketoicosa-12,14-dienoic acid, while reduction of the double bonds can produce 11-hydroxyicosanoic acid.
科学研究应用
(±)11-HEDE has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of hydroxylated fatty acids and their derivatives.
Biology: Researchers investigate its role in cellular signaling pathways and its effects on cell proliferation and differentiation.
Medicine: The compound is studied for its potential anti-inflammatory and anti-cancer properties, given its structural similarity to other bioactive eicosanoids.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of (±)11-HEDE involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The hydroxyl group and double bonds play crucial roles in its binding affinity and activity. The compound can modulate the activity of enzymes like cyclooxygenases and lipoxygenases, which are involved in the biosynthesis of other eicosanoids.
相似化合物的比较
Similar Compounds
11-hydroxy-12E,14Z-eicosadienoic acid: Similar in structure but with different stereochemistry.
11-ketoicosa-12,14-dienoic acid: An oxidized derivative.
11-hydroxyicosanoic acid: A reduced form with single bonds instead of double bonds.
Uniqueness
(±)11-HEDE is unique due to its specific double bond configuration and hydroxyl group, which confer distinct chemical and biological properties
属性
IUPAC Name |
(12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIRVFIVOGVIC-YTLDOUCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















